

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling with Alkynyl Alcohols

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Compound of Interest

Compound Name: 4-Octyn-2-ol

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These application notes provide a detailed overview and practical protocols for the metal-catalyzed cross-coupling of alkynyl alcohols, a versatile class of reactions for the synthesis of complex organic molecules. The methodologies presented are essential for applications in medicinal chemistry, natural product synthesis, and materials science.

Introduction

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Alkynyl alcohols, readily available and possessing dual functionality, are valuable building blocks in these transformations. Their use as coupling partners in reactions such as the Sonogashira, Heck, and Suzuki couplings allows for the introduction of the alkynyl motif, which is present in numerous biologically active compounds and functional materials. This document outlines key applications and provides detailed experimental protocols for these important reactions.

Sonogashira Coupling of Alkynyl Alcohols

The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.^[1] The use of alkynyl alcohols in this reaction provides a direct route to functionalized aryl- and vinyl-substituted alkynes. A notable variation is the deacetonative Sonogashira coupling, which utilizes aryl propargyl alcohols.

Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols

This protocol describes the coupling of an aryl propargyl alcohol with an aryl chloride, which proceeds via a deacetonative mechanism, eliminating acetone as a byproduct. This method is particularly advantageous as it avoids the handling of gaseous and often volatile terminal alkynes.

Entry	Aryl Chloride	Alkynyl Alcohol	Catalyst/Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Chlorotoluene	2-Methyl-4-phenylbut-3-yn-2-ol	Palladacycle/Xphos	K ₂ CO ₃	CH ₃ CN	110	16	95
2	4-Chloroanisole	2-Methyl-4-phenylbut-3-yn-2-ol	Palladacycle/Xphos	K ₂ CO ₃	CH ₃ CN	110	16	92
3	1-Chloro-4-(trifluoromethyl)benzene	2-Methyl-4-phenylbut-3-yn-2-ol	Palladacycle/Xphos	K ₂ CO ₃	CH ₃ CN	110	16	85
4	2-Chlorotoluene	2-Methyl-4-phenylbut-3-yn-2-ol	Palladacycle/Xphos	K ₂ CO ₃	CH ₃ CN	110	16	88
5	4-Chlorotoluene	4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol	Palladacycle/Xphos	K ₂ CO ₃	CH ₃ CN	110	16	93

ut-3-yn-
2-ol

Materials:

- Aryl chloride (0.4 mmol)
- 4-Aryl-2-methyl-3-butyn-2-ol (0.5 mmol)
- Potassium carbonate (K_2CO_3) (1.0 mmol)
- Palladacycle catalyst (1 mol %)
- Xphos ligand (4 mol %)
- Acetonitrile (CH_3CN) (2 mL)
- 10 mL vial with a screw cap
- Magnetic stir bar
- Nitrogen or Argon gas supply
- Oil bath

Procedure:

- To a 10 mL vial containing a magnetic stir bar, add the aryl chloride (0.4 mmol), 4-aryl-2-methyl-3-butyn-2-ol (0.5 mmol), K_2CO_3 (1.0 mmol), palladacycle (1 mol %), and Xphos (4 mol %).
- Seal the vial with a screw cap and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
- Add acetonitrile (2 mL) to the vial via syringe.
- Place the vial in a preheated oil bath at 110 °C and stir for 16 hours.

- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash with brine (3 x 10 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl acetylene.[2]

Copper-Free Sonogashira Coupling of Propargyl Alcohol

To avoid the use of copper co-catalysts, which can lead to alkyne homocoupling, copper-free Sonogashira protocols have been developed. This protocol details the coupling of various iodoaromatic compounds with propargyl alcohol in a γ -valerolactone-based ionic liquid.[3]

Entry	Iodoaromatic Compound	Alkynyl Alcohol	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	Propargyl alcohol	$\text{PdCl}_2(\text{PPh}_3)_2$	[TBP] [4EtOV]	55	3	80
2	1-Iodo-4-nitrobenzene	Propargyl alcohol	$\text{PdCl}_2(\text{PPh}_3)_2$	[TBP] [4EtOV]	55	3	78
3	4-Iodoanisole	Propargyl alcohol	$\text{PdCl}_2(\text{PPh}_3)_2$	[TBP] [4EtOV]	55	3	85
4	Iodobenzene	1-Ethynyl-1-cyclohexanol	$\text{PdCl}_2(\text{PPh}_3)_2$	[TBP] [4EtOV]	55	3	85
5	1-Iodo-4-nitrobenzene	1-Ethynyl-1-cyclohexanol	$\text{PdCl}_2(\text{PPh}_3)_2$	[TBP] [4EtOV]	55	3	99

Materials:

- Iodoaromatic compound (0.5 mmol)
- Propargyl alcohol (0.75 mmol)
- $\text{PdCl}_2(\text{PPh}_3)_2$ (0.5 mol %)
- Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) (0.8 mL)
- 4 mL screw-cap vial

- Magnetic stir bar
- Heating block or oil bath

Procedure:

- In a 4 mL screw-cap vial, combine the iodoaromatic compound (0.5 mmol), propargyl alcohol (0.75 mmol), and $\text{PdCl}_2(\text{PPh}_3)_2$ (0.0025 mmol).
- Add the ionic liquid $[\text{TBP}][4\text{EtOV}]$ (0.8 mL) to the vial.
- Seal the vial and place it in a preheated heating block or oil bath at 55 °C.
- Stir the reaction mixture for 3 hours.
- After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).
- Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).
- Combine the organic phases, wash with brine, dry over anhydrous MgSO_4 , filter, and evaporate the solvent under reduced pressure to obtain the crude product.[\[3\]](#)[\[4\]](#)
- Purify the product by flash column chromatography if necessary.[\[3\]](#)[\[4\]](#)

Heck Reaction involving Alkynyl Alcohols

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[\[5\]](#)[\[6\]](#)

While less common, alkynyl alcohols can be utilized in Heck-type reactions, often leading to the formation of carbonyl compounds through subsequent isomerization or rearrangement.

Heck Reaction of Aryl Halides with Allylic Alcohols

This protocol describes the Heck coupling of aryl halides with allylic alcohols, which results in the formation of saturated aldehydes or ketones. This transformation is relevant as it showcases a common reaction pathway for unsaturated alcohols in palladium-catalyzed couplings.

Entry	Aryl Halide	Allylic Alcohol	Catalyst /Ligand	Base	Solvent	Temp (°C)	Yield (%)
1	4-Bromopyridine	Allyl alcohol	Pd(OAc) ₂ / 1,2,3-triazolium salt	NaOAc	DMF	120	75
2	4-Bromoanisole	Allyl alcohol	Pd(OAc) ₂ / 1,2,3-triazolium salt	NaOAc	DMF	120	82
3	1-Bromo-4-fluorobenzene	Allyl alcohol	Pd(OAc) ₂ / 1,2,3-triazolium salt	NaOAc	DMF	120	78
4	4-Bromopyridine	1-Penten-3-ol	Pd(OAc) ₂ / 1,2,3-triazolium salt	NaOAc	DMF	120	85
5	4-Bromoanisole	1-Penten-3-ol	Pd(OAc) ₂ / 1,2,3-triazolium salt	NaOAc	DMF	120	88

Materials:

- Aryl halide (1.0 mmol)
- Allylic alcohol (1.0 mmol)
- Sodium acetate (NaOAc) (2.0 mmol)
- Palladium(II) acetate (Pd(OAc)₂) (1 mol %)
- 1,2,3-Triazolium salt ligand (1 mol %)

- Dimethylformamide (DMF) (5 mL)
- Reaction tube with a screw cap
- Magnetic stir bar
- Heating block or oil bath

Procedure:

- In a reaction tube, combine the aryl halide (1.0 mmol), allylic alcohol (1.0 mmol), NaOAc (2.0 mmol), Pd(OAc)₂ (0.01 mmol), and the 1,2,3-triazolium salt ligand (0.01 mmol).
- Add DMF (5 mL) to the reaction tube.
- Seal the tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 120 °C).
- Stir the reaction mixture for the required time (typically several hours).
- Upon completion, cool the reaction to room temperature.
- Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the corresponding saturated aldehyde or ketone.^[7]

Suzuki-Miyaura Coupling with Alkynyl Alcohols

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.^{[8][9]} While less common than the coupling of aryl- or vinylboronic acids, alkynylboron compounds or alkynyl halides can participate in this reaction. Propargylic alcohols can be converted to their corresponding boronate esters for use in Suzuki couplings.

Suzuki-Miyaura Coupling of an Alkynyl Halide with an Organoboronic Acid

This protocol outlines a ligand-free Suzuki-Miyaura cross-coupling of alkynyl halides with organoboronic acids under aerobic conditions. This method is advantageous due to its mild conditions and the avoidance of phosphine ligands.

Entry	Alkynyl Halide	Organo boronic Acid	Catalyst	Base	Solvent	Temp (°C)	Yield (%)
1	(Iodoethynyl)benzene	Phenylboronic acid	Pd(dba) ₂	Cs ₂ CO ₃	Methanol	RT	92
2	(Bromoethynyl)benzene	Phenylboronic acid	Pd(dba) ₂	Cs ₂ CO ₃	Methanol	RT	85
3	(Iodoethynyl)benzene	4-Methoxyphenylboronic acid	Pd(dba) ₂	Cs ₂ CO ₃	Methanol	RT	95
4	(Iodoethynyl)benzene	4-Chlorophenylboronic acid	Pd(dba) ₂	Cs ₂ CO ₃	Methanol	RT	88
5	(Iodoethynyl)benzene	Thiophen-2-ylboronic acid	Pd(dba) ₂	Cs ₂ CO ₃	Methanol	RT	82

Materials:

- Alkynyl halide (0.5 mmol)
- Organoboronic acid (0.6 mmol)

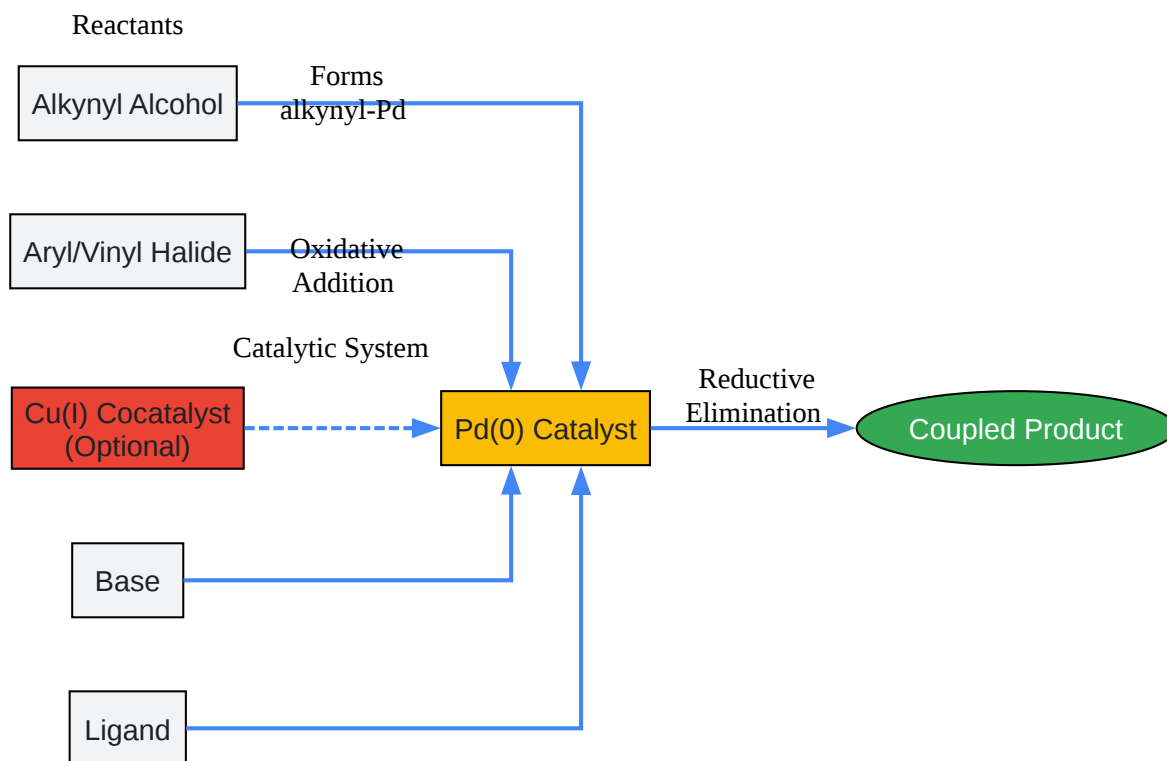
- Bis(dibenzylideneacetone)palladium(0) ($\text{Pd}(\text{dba})_2$) (0.1 mol %)
- Cesium carbonate (Cs_2CO_3) (1.0 mmol)
- Methanol (3 mL)
- Round-bottom flask
- Magnetic stir bar

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add the alkynyl halide (0.5 mmol), organoboronic acid (0.6 mmol), $\text{Pd}(\text{dba})_2$ (0.0005 mmol), and Cs_2CO_3 (1.0 mmol).
- Add methanol (3 mL) to the flask.
- Stir the reaction mixture at room temperature under an air atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford the unsymmetrical diaryl alkyne.^{[10][11]}

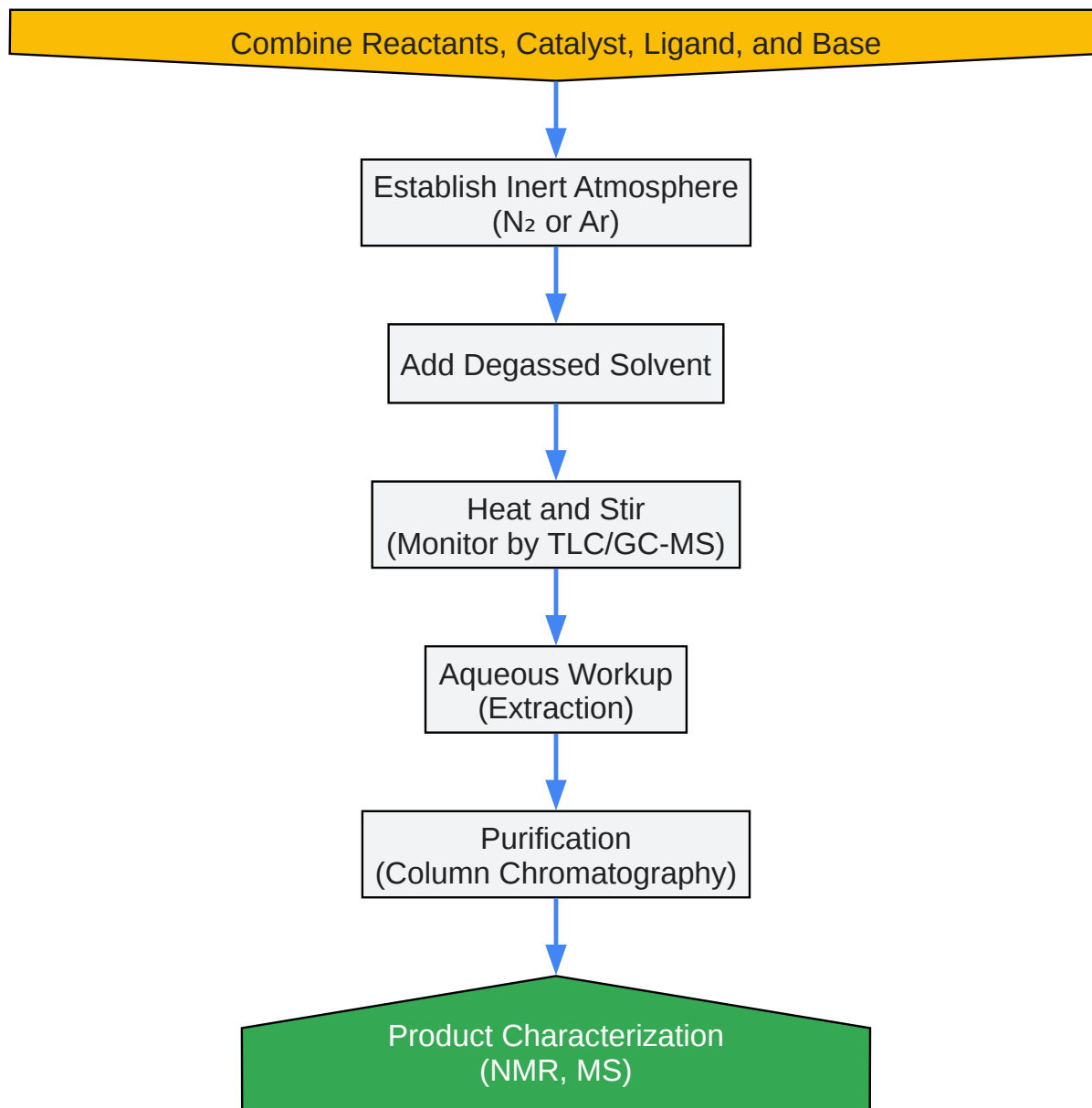
Signaling Pathways and Experimental Workflows

To visualize the relationships between reactants, catalysts, and products in these cross-coupling reactions, as well as the general experimental workflow, the following diagrams are provided.



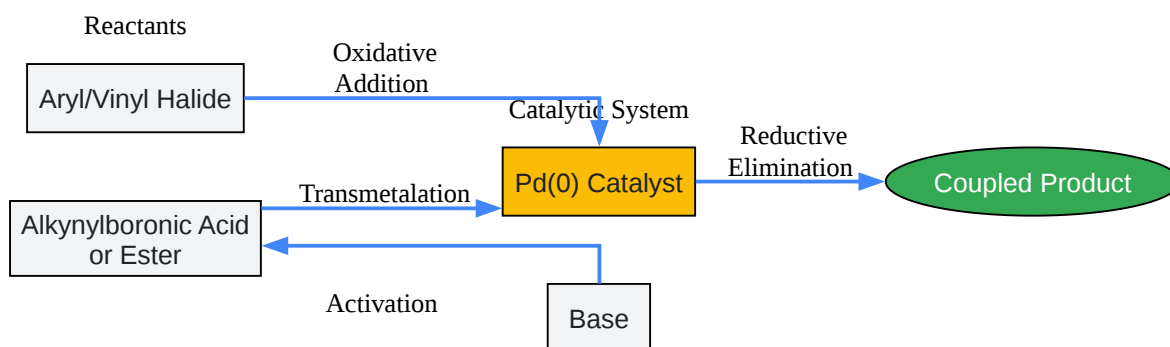
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Caption: General catalytic cycle for the Sonogashira coupling of an alkynyl alcohol.



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Caption: A typical experimental workflow for a metal-catalyzed cross-coupling reaction.



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